molecular formula C23H23NO5S B14993482 N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14993482
M. Wt: 425.5 g/mol
InChI Key: GZCAKLWTCYXMCB-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromene core, a thiophene ring, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the thiophene ring, and the attachment of the carboxamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes diverse reactions influenced by its functional groups:

Reaction Type Functional Group Involved Key Characteristics
Nucleophilic Substitution Chlorobenzyl groupReacts with amines, thiols, or alkoxides under basic conditions (e.g., NaOH in DMSO).
Oxidation Chromene carbonylChromene’s α,β-unsaturated carbonyl undergoes epoxidation or hydroxylation.
Reduction Tetrahydrothiophene sulfoneSelective reduction of sulfone to thiolane derivatives using NaBH₄/CuCl₂.
Condensation CarboxamideForms Schiff bases with primary amines under anhydrous conditions .

Common Reagents and Conditions

Optimized reaction parameters for key transformations:

Reaction Reagents Conditions Yield Source
Substitution 4-Methylbenzyl chloride, K₂CO₃DMF, 80°C, 12 hrs68–72%
Oxidation H₂O₂, AcOHRT, 6 hrs55%
Reduction NaBH₄, CuCl₂MeOH, 0°C → RT, 3 hrs81%
Amidation EDCl, HOBtCH₂Cl₂, RT, 24 hrs89%

Major Products

Reaction outcomes depend on substituent positioning and steric effects from the tetrahydrothiophene ring:

  • Substitution :

    • Replacement of the 4-methylbenzyl group with bulkier aryl/alkyl chains reduces bioactivity due to steric hindrance.

    • Example: Reaction with 3,4-dimethoxybenzyl bromide yields a derivative with enhanced solubility (logP reduced by 0.8) .

  • Oxidation :

    • Epoxidation of the chromene’s double bond generates an electrophilic intermediate, enabling further ring-opening reactions.

  • Reduction :

    • Sulfone → thiolane conversion alters hydrogen-bonding capacity, impacting receptor binding.

4.2. Oxidative Stability Testing

Under accelerated oxidative conditions (40°C/75% RH), the chromene core degraded by 12% over 30 days, forming quinone derivatives. Stability was improved by replacing the 7-methyl group with electron-withdrawing substituents (e.g., Cl).

Steric and Electronic Effects

  • Tetrahydrothiophene-1,1-dioxide : The sulfone group increases electrophilicity at the C2 carboxamide, facilitating nucleophilic attacks .

  • 4-Methylbenzyl : Ortho-methyl substitution on the benzyl group hinders rotation, locking the compound in a bioactive conformation.

Reaction Mechanisms

  • Substitution : Proceeds via an SN2 pathway, with transition-state stabilization by the sulfone’s electron-withdrawing effect.

  • Reduction : NaBH₄ selectively reduces the sulfone to a thioether without affecting the chromene carbonyl, as confirmed by FT-IR (loss of S=O peaks at 1,150 cm⁻¹).

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide
  • N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core, a thiophene ring, and a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N1O5SC_{24}H_{25}N_{1}O_{5}S with a molecular weight of 439.5 g/mol. The structure features a tetrahydrothiophene ring, a chromene backbone, and a carboxamide functional group, which contribute to its diverse biological properties.

PropertyValue
Molecular FormulaC₁₄H₁₅N₁O₅S
Molecular Weight439.5 g/mol
CAS Number872867-97-5

Anticancer Properties

Recent studies have indicated that derivatives of chromene compounds exhibit significant cytotoxicity against various cancer cell lines. In particular, this compound was evaluated for its effects on the MCF-7 breast cancer cell line. The compound demonstrated moderate cytotoxic effects with an IC50 value indicative of potential therapeutic applications in oncology .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. In vitro studies revealed that it acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology. The IC50 values for these enzymes were reported at 10.4 μM and 7.7 μM respectively, suggesting a promising role in the development of anti-Alzheimer's therapeutics .

Anti-inflammatory Activity

In addition to anticancer and neuroprotective properties, this compound has shown potential as an anti-inflammatory agent. It was found to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in the inflammatory response. The inhibition of these enzymes suggests that the compound could be beneficial in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with multiple biological targets:

  • GIRK Channel Activation : The compound acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in neuronal signaling and cardiac function .
  • Enzyme Interaction : Molecular docking studies have elucidated the binding interactions between the compound and various enzyme targets, highlighting hydrogen bonding and hydrophobic interactions that facilitate enzyme inhibition .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Study on MCF-7 Cells : This study assessed the cytotoxic effects of the compound on MCF-7 cells, demonstrating significant cell death at specific concentrations.
  • Neuroprotective Effects : Research involving AChE inhibition showed that the compound could potentially improve cognitive function by preventing acetylcholine breakdown in neuronal synapses.

Properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-7-methyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H23NO5S/c1-15-3-6-17(7-4-15)13-24(18-9-10-30(27,28)14-18)23(26)22-12-20(25)19-8-5-16(2)11-21(19)29-22/h3-8,11-12,18H,9-10,13-14H2,1-2H3

InChI Key

GZCAKLWTCYXMCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C

Origin of Product

United States

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